ALDH3A1 Inhibitory Potency: A Direct Comparison of IC50 Values
4-[2-(2-Oxopyrrolidin-1-yl)ethoxy]benzaldehyde exhibits an IC50 of 2.10E+3 nM (2.1 µM) against human ALDH3A1-mediated benzaldehyde oxidation, as determined by spectrophotometric analysis following a 1-minute preincubation [1]. In comparison, its close analog 4-(2-oxopyrrolidin-1-yl)benzaldehyde (CAS 36151-45-8), which lacks the ethoxy linker, demonstrates a modestly lower IC50 of 1.00E+3 nM (1.0 µM) under identical assay conditions [2]. Another analog, 4-[2-oxo-2-(pyrrolidin-1-yl)ethoxy]benzaldehyde (CAS 438229-79-9), which contains an additional carbonyl group in the linker, shows an intermediate potency with an IC50 of 1.50E+3 nM (1.5 µM) [3].
| Evidence Dimension | Inhibition of human ALDH3A1-mediated benzaldehyde oxidation |
|---|---|
| Target Compound Data | IC50 = 2.10E+3 nM (2.1 µM) |
| Comparator Or Baseline | 4-(2-oxopyrrolidin-1-yl)benzaldehyde (CAS 36151-45-8): IC50 = 1.00E+3 nM; 4-[2-oxo-2-(pyrrolidin-1-yl)ethoxy]benzaldehyde (CAS 438229-79-9): IC50 = 1.50E+3 nM |
| Quantified Difference | Target is 2.1-fold less potent than the direct-linked analog (36151-45-8) and 1.4-fold less potent than the carbonyl-containing linker analog (438229-79-9) |
| Conditions | Preincubation for 1 min, substrate addition, spectrophotometric analysis |
Why This Matters
The distinct potency profile enables researchers to select the most appropriate ALDH3A1 inhibitor for their specific assay sensitivity requirements or to explore structure-activity relationships (SAR) around linker modifications.
- [1] BindingDB. (2014). BDBM50447072 CHEMBL1890994::US9328112, A24. Retrieved April 23, 2026. View Source
- [2] BindingDB. (2014). BDBM50447069 CHEMBL1492620::US9328112, B37. Retrieved April 23, 2026. View Source
- [3] BindingDB. (n.d.). BDBM50236901 CHEMBL4061563. Retrieved April 23, 2026. View Source
